molecular formula C12H11FN2O2 B2985371 2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione CAS No. 60725-58-8

2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione

Cat. No.: B2985371
CAS No.: 60725-58-8
M. Wt: 234.23
InChI Key: JGUIUTGWRXDUGS-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione is a bicyclic heterocyclic compound featuring a hexahydroimidazolidine-dione core fused with a pyrrolidine ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c13-8-3-5-9(6-4-8)15-11(16)10-2-1-7-14(10)12(15)17/h3-6,10H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUIUTGWRXDUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the human dopamine receptor D2 (hD2R) . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Pharmacokinetics

The compound was evaluated in silico to predict its affinities and some pharmacokinetic parameters. The compound was also evaluated in vivo in a Parkinsonism mouse model. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Biological Activity

The compound 2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H16FN3O2
  • Molecular Weight : 234.23 g/mol
  • IUPAC Name : this compound

The structure of this compound features a fused pyrrolo and imidazolidine ring system, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, which can affect cellular processes.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria through mechanisms such as disrupting bacterial cell walls or inhibiting essential metabolic pathways .
  • Cytotoxicity : The compound's derivatives have displayed varying levels of cytotoxicity in cancer cell lines, indicating potential as an anticancer agent .

Therapeutic Potential

Research indicates that this compound may have applications in several therapeutic areas:

  • Antimicrobial Agents : Due to its antibacterial properties, it could be developed as a treatment for bacterial infections.
  • Cancer Therapy : Its cytotoxic effects on cancer cells suggest potential for development as an anticancer drug.
  • Neurological Disorders : Given its structural similarities to known GABA-A receptor modulators, it may also have implications in treating anxiety and other neurological disorders .

Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against Gram-positive and Gram-negative bacteria ,
CytotoxicityInduces cell death in various cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes
GABA-A ModulationPotential positive allosteric modulator

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against common pathogens. The results demonstrated significant inhibition zones in disk diffusion assays, suggesting strong antibacterial properties.

Case Study 2: Cytotoxic Effects

In vitro studies on various cancer cell lines revealed that this compound induces apoptosis at micromolar concentrations. These findings highlight the potential of this compound as a lead candidate for anticancer drug development.

Comparison with Similar Compounds

Core Structure Variations

  • Pyrido[1,2-c]pyrimidine-1,3-dione derivatives (): These compounds feature a pyrimidine-dione core fused with a pyridine ring, differing from the target’s pyrroloimidazolidine-dione system. Substituents like 4-(6-fluoro-1,2-benzoxazol)-piperidylbutyl groups contribute to increased molecular complexity and variability in biological activity .
  • Thiazole-pyrazole hybrids (): These structures combine thiazole and pyrazole rings with fluorophenyl substituents. Unlike the target compound, their planar conformations (except for one perpendicular fluorophenyl group) suggest distinct packing behaviors in crystalline states .

Substituent Effects

  • Fluorophenyl vs. Chlorophenyl/Methylphenyl : In pyrido-pyrimidine-dione analogs (), replacing fluorophenyl with chlorophenyl or methylphenyl alters melting points (e.g., 69–74°C for chlorophenyl vs. 158–159°C for methylphenyl) and synthetic yields (63.2–71.7%), highlighting substituent-dependent steric and electronic influences .

Physicochemical Properties

Compound Class Core Structure Substituent(s) Melting Point (°C) Synthetic Yield (%) Key Spectral Techniques
Pyrroloimidazolidine-dione* Hexahydroimidazolidine-dione 4-Fluorophenyl N/A N/A N/A
Pyrido-pyrimidine-dione Pyrimidine-dione + pyridine 4-(6-Fluoro-benzoxazol)-piperidylbutyl 58–159 63.2–71.7 ¹H/¹³C NMR, ESI-HRMS
Thiazole-pyrazole Thiazole + pyrazole 4-Fluorophenyl N/A High Single-crystal XRD

*Data for the target compound is inferred from structural analogs.

Q & A

Q. What are the standard synthetic routes and characterization techniques for 2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione?

The synthesis typically involves catalytic hydrogenation of precursor pyridopyrimidine derivatives. For example, 4-arylhexahydro-pyrido[1,2-c]pyrimidine-1,3-diones are prepared by hydrogenating pyrido[1,2-c]pyrimidine intermediates under H₂ with a palladium catalyst, yielding 63–71% . Characterization relies on 1H/13C NMR to confirm proton and carbon environments (e.g., δ7.71 for aromatic protons in fluorophenyl groups) and ESI-HRMS to verify molecular weight (e.g., matching calculated m/z 551.2220 with observed 551.2227) .

Q. How is the compound’s stereochemistry and regioselectivity confirmed post-synthesis?

Stereochemical assignments are resolved via NOE experiments (e.g., cis isomer confirmation in pyrroloimidazolidine derivatives) and 2D NMR (¹H-¹H COSY, ¹H-¹³C HSQC) to map coupling interactions . X-ray diffraction further clarifies steric hindrance effects, such as phenyl ring twisting relative to the bicyclic core .

Advanced Research Questions

Q. How can synthetic efficiency be improved for derivatives with fluorophenyl substituents?

Key variables include:

  • Catalyst optimization : Palladium vs. platinum catalysts for hydrogenation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, chloroform) enhance regioselectivity in formylation reactions .
  • Substituent tuning : Electron-withdrawing groups (e.g., fluorine) on the phenyl ring improve yield (71% for fluorophenyl vs. 63% for chlorophenyl analogs) .

Q. How to address discrepancies in reported yields or melting points for structurally similar compounds?

Discrepancies arise from:

  • Substituent effects : Fluorine vs. chlorine substituents alter electronic properties, affecting reaction kinetics and crystal packing (e.g., m.p. 57–60°C for fluorophenyl vs. 158–159°C for methylphenyl derivatives) .
  • Purification methods : Silica gel chromatography vs. recrystallization impact purity and melting point ranges .

Q. What strategies resolve structural ambiguities in bicyclic systems with fluorophenyl groups?

  • X-ray crystallography : Resolves steric hindrance-induced conformational twists (e.g., phenyl ring dihedral angles relative to the pyrroloimidazolidine core) .
  • Dynamic NMR : Detects slow conformational exchange in solution for flexible hexahydro rings .

Q. How to ensure regioselectivity during functionalization of the pyrroloimidazolidine core?

  • Vilsmeier-Haack formylation : POCl₃/DMF selectively targets electron-rich positions (e.g., C-3 of imidazo[1,2-a]pyridine derivatives) .
  • Grignard reagent addition : Allylsilanes or silyl ethers preferentially attack less hindered sites (e.g., cis-substituted carbons) .

Data Contradiction Analysis

Q. Why do fluorophenyl derivatives exhibit lower melting points compared to chlorophenyl analogs?

Fluorine’s smaller atomic radius and weaker intermolecular interactions (vs. chlorine) reduce lattice stability, lowering melting points (e.g., 57–60°C vs. 69–74°C) .

Q. How to reconcile conflicting NMR data for similar compounds?

  • Solvent effects : CDCl₃ vs. DMSO-d₆ shift proton signals (e.g., aromatic protons at δ7.71 in CDCl₃ vs. δ7.85 in DMSO) .
  • Conformational dynamics : Flexible hexahydro rings may show averaged signals at room temperature, requiring variable-temperature NMR .

Methodological Recommendations

  • Synthetic protocols : Use ESI-HRMS for rapid molecular weight validation .
  • Structural analysis : Combine NOE, COSY, and X-ray for unambiguous stereochemical assignments .
  • Reaction monitoring : Employ TLC or LC-MS to track intermediates (e.g., formylation or hydrogenation steps) .

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